TAMRA Picolyl Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

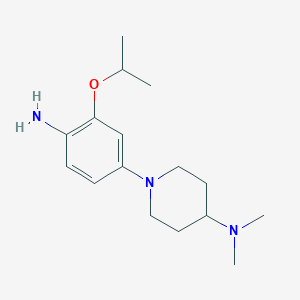

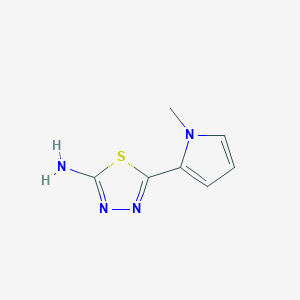

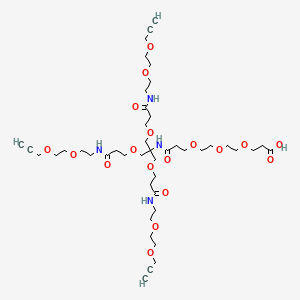

TAMRA Picolyl Azide: is an advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site.

Preparation Methods

Synthetic Routes and Reaction Conditions: TAMRA Picolyl Azide can be synthesized by reacting tetramethylrhodamine (TAMRA) with picolyl azide under copper-catalyzed conditions. The reaction typically involves the use of copper (I) sulfate and sodium ascorbate as the reducing agent. The reaction is carried out in an aqueous solution at room temperature, and the product is purified using standard chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: TAMRA Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction forms a stable triazole linkage between the azide and alkyne groups .

Common Reagents and Conditions:

Reagents: Copper (I) sulfate, sodium ascorbate, terminal alkynes.

Conditions: Aqueous solution, room temperature, mild stirring.

Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent compound. This product is highly stable and exhibits strong fluorescence, making it suitable for various labeling and imaging applications .

Scientific Research Applications

Chemistry: TAMRA Picolyl Azide is widely used in click chemistry for the fluorescent labeling of biomolecules. Its high sensitivity and reduced cell toxicity make it ideal for detecting low-abundance targets .

Biology: In biological research, this compound is used for imaging and tracking cellular processes. Its strong fluorescence and biocompatibility allow for real-time visualization of cellular events .

Medicine: In medical research, this compound is employed in the development of diagnostic tools and therapeutic agents. Its ability to label specific biomolecules with high precision makes it valuable for studying disease mechanisms and developing targeted therapies .

Industry: In the industrial sector, this compound is used in the production of fluorescent dyes and labeling reagents. Its high efficiency and stability make it a preferred

Properties

Molecular Formula |

C42H48N8O9 |

|---|---|

Molecular Weight |

808.9 g/mol |

IUPAC Name |

5-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C42H48N8O9/c1-49(2)31-8-11-34-37(24-31)59-38-25-32(50(3)4)9-12-35(38)40(34)33-10-5-28(23-36(33)42(53)54)41(52)44-14-16-56-18-20-58-22-21-57-19-17-55-15-13-39(51)47-30-7-6-29(45-26-30)27-46-48-43/h5-12,23-26H,13-22,27H2,1-4H3,(H2-,44,47,51,52,53,54) |

InChI Key |

XWKGVUAUNNBNEO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)